5-Aminoisoxazole-4-carboxamide hydrogensulfate
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Overview
Description
5-Aminoisoxazole-4-carboxamide hydrogensulfate is a chemical compound with the molecular formula C4H7N3O6S. It is a useful building block in the synthesis of various pharmaceuticals . The compound is known for its yellow to brown powder or solid form and has a molecular weight of 225.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-aminoisoxazole-4-carboxamide hydrogensulfate typically involves the reaction of 5-aminoisoxazole-4-carboxamide with sulfuric acid. The reaction conditions often include maintaining a sealed and dry environment at room temperature to ensure the stability of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high purity and yield. The compound is often produced in bulk quantities and can be packaged under argon or vacuum to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoisoxazole-4-carboxamide hydrogensulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other useful intermediates.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
5-Aminoisoxazole-4-carboxamide hydrogensulfate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: It is a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-aminoisoxazole-4-carboxamide hydrogensulfate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Aminoimidazole-4-carboxamide
- 5-Aminoisoxazole-4-carboxamide sulfate
- 5-Amino-1,2-oxazole-4-carboxamide
Comparison: Compared to similar compounds, 5-aminoisoxazole-4-carboxamide hydrogensulfate is unique due to its specific functional groups and reactivity. Its hydrogensulfate moiety provides distinct chemical properties, making it suitable for specialized applications in pharmaceuticals and research .
Properties
IUPAC Name |
5-amino-1,2-oxazole-4-carboxamide;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.H2O4S/c5-3(8)2-1-7-9-4(2)6;1-5(2,3)4/h1H,6H2,(H2,5,8);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAWQSSFWTZPAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719857 |
Source
|
Record name | Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273577-24-4 |
Source
|
Record name | 4-Isoxazolecarboxamide, 5-amino-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1273577-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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